molecular formula C18H15N B172307 4-Methyl-2,5-diphenylpyridine CAS No. 156021-08-8

4-Methyl-2,5-diphenylpyridine

Cat. No. B172307
CAS RN: 156021-08-8
M. Wt: 245.3 g/mol
InChI Key: YHQCNNMCDMYPIA-UHFFFAOYSA-N
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Description

“4-Methyl-2,5-diphenylpyridine” is an organic compound with the molecular formula C18H15N . It is a solid substance that appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with two phenyl groups and one methyl group . The molecular weight of this compound is 245.32 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point range of 127.0 to 131.0°C . The compound appears as a white to orange to green powder or crystal .

Scientific Research Applications

DNA Interaction and Cytotoxicity

4-Methyl-2,5-diphenylpyridine derivatives have been explored for their interactions with DNA and potential cytotoxic effects. Studies have synthesized a range of these derivatives, investigating their binding with DNA through biophysical and biochemical methods. Some derivatives displayed antiproliferative activity, suggesting potential use as anticancer agents. However, the antiproliferative effects did not always correlate with DNA binding, indicating complex interactions at play (Jacquemard et al., 2005).

Development of Chemosensors

Research in 2017 reported the development of a 2,6-diphenylpyridine-based fluorescent "turn-on" chemosensor, specifically for detecting Ag+ ions. This chemosensor exhibited high selectivity and sensitivity, demonstrating a notable fluorescent response in the presence of Ag+. The chemosensor's effectiveness in detecting Ag+ in mammalian cells was also confirmed, highlighting its potential for biological applications (Zhang et al., 2017).

Application in Photodynamic Therapy

Ruthenium(II) polypyridyl complexes, including those with 4,7-diphenyl-1,10-phenanthroline, have been investigated for their role in photodynamic therapy (PDT). These complexes exhibit considerable phototoxicity and phototoxic index, making them promising candidates for treating diseases like cancer and for antimicrobial applications (Frei et al., 2014).

Impact on Angiogenesis and Antimetastatic Activity

Polypyridyl Ru complexes, including those with 4,7-diphenyl-1,10-phenanthroline, have shown potential in inhibiting metastasis. Their ability to modulate cell adhesion properties and impact endothelial cell functionality suggests a role in inhibiting angiogenesis. These properties contribute to their antimetastatic activity, making them valuable in cancer research (Gurgul et al., 2022).

Photophysical Properties and Spectroelectrochemical Characterization

Studies have focused on synthesizing and characterizing compounds with 4-methylpyridine and diphenylpyridine derivatives, exploring their photophysical properties and electrochemical behaviors. These properties are crucial for applications in areas like sensor development and photodynamic therapy (Pivetta et al., 2017).

Fluorescent Sensors for Monitoring Photopolymerization

2,6-Diphenylpyridine derivatives have been synthesized and studied as fluorescent sensors for monitoring photopolymerization processes. Their sensitivity to environmental changes during polymerization makes them useful in material science and industrial applications (Topa et al., 2020).

Future Directions

While specific future directions for “4-Methyl-2,5-diphenylpyridine” are not mentioned in the available literature, pyridine derivatives are of interest in various fields, including materials science and medicinal chemistry . They are often used as building blocks in the synthesis of complex molecules and have potential applications in the development of new drugs and materials.

properties

IUPAC Name

4-methyl-2,5-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQCNNMCDMYPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565515
Record name 4-Methyl-2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156021-08-8
Record name 4-Methyl-2,5-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenylboronic acid (72.9 g, 598 mmol), 2,5-dibromo-4-methylpyridine (50 g, 199 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (3.3 g, 8 mmol), potassium phosphate tribasic monohydrate (137 g, 595 mmol), 650 mL of toluene and 150 mL of water were placed in a 2 L round-bottom flask. Nitrogen was bubbled directly into the reaction mixture for 30 min after which tris(dibenzylideneacetone)dipalladium(0) (1.79 g, 1.96 mmol) was added. Nitrogen was bubbled into the reaction mixture for another 15 min before the reaction mixture was heated to reflux for 16 h under nitrogen. After the reaction was completed the mixture was cooled and the organic layer was separated from the aqueous layer. The organic layer was washed with a saturated brine solution and then dried over magnesium sulfate. The solution was filtered, and the solvent was removed under vacuum to give a yellow solid as the crude. The crude was purified by column chromatography using silica gel as the stationary phase and 10% ethyl acetate in hexanes as the mobile phase. The product was further purified by recrystallization from hexanes. 42.6 g of desired product was obtained after purification (87.2% yield).
Quantity
72.9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
catalyst
Reaction Step Two
Yield
87.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Methyl-2,5-diphenylpyridine in the development of efficient OLEDs?

A1: this compound (mdp) acts as a cyclometalating ligand in novel tris-cyclometalated iridium(III) complexes. These complexes, (ppy)2Ir(mdp) and (ppy)Ir(mdp)2 (where ppy is 2-phenylpyridine), exhibit desirable photophysical properties for use as phosphorescent emitters in OLEDs []. Specifically, they demonstrate high photoluminescence quantum yields (0.76-0.85) and short excited state lifetimes (0.07-0.11 μs) []. These properties translate to highly efficient OLED devices with reduced efficiency roll-off at high luminance, making them suitable for practical applications.

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